3-cyclopropyl-1H-pyrazol-5-amine hydrochloride
Overview
Description
3-Cyclopropyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the IUPAC name 3-cyclopropyl-1H-pyrazol-5-amine hydrochloride . It is a white or colorless to brown powder to lump to clear liquid .
Molecular Structure Analysis
The molecular weight of 3-cyclopropyl-1H-pyrazol-5-amine hydrochloride is 159.62 . The SMILES string representation isNC1=NNC(C2CC2)=C1
. The InChI code is 1S/C6H9N3.ClH/c7-6-3-5(8-9-6)4-1-2-4;/h3-4H,1-2H2,(H3,7,8,9);1H
. Physical And Chemical Properties Analysis
The compound has a density of 1.159 g/mL at 25 °C . The refractive index is 1.566 .Scientific Research Applications
Scientific Field
Application 2: Agricultural Chemistry
Scientific Field
Application 3: Material Science
Scientific Field
Application 4: Analytical Chemistry
Scientific Field
Application 5: Chemical Synthesis
Scientific Field
Application 6: Biochemistry
Scientific Field
Application 7: Catalysis
Scientific Field
Application 8: Environmental Science
Scientific Field
Application 9: Nanotechnology
Scientific Field
Application 10: Computational Chemistry
Scientific Field
Application 11: Forensic Science
Scientific Field
Application 12: Food Chemistry
Scientific Field
Please remember, these applications are speculative and based on the general chemical properties of similar compounds. For actual research findings and specific applications of “3-cyclopropyl-1H-pyrazol-5-amine hydrochloride”, you would need to refer to scientific literature and research articles .
Application 13: Photodynamic Therapy
Scientific Field
Application 14: Veterinary Medicine
Scientific Field
Application 15: Chemical Sensors
Scientific Field
Application 16: Quantum Dots
Scientific Field
Application 17: Flame Retardants
Scientific Field
Application 18: Dye Synthesis
Scientific Field
It’s important to note that these applications are speculative and based on general chemical principles. Actual applications would require rigorous scientific research and validation. For the most current and specific information, consulting recent scientific literature is recommended .
Safety And Hazards
properties
IUPAC Name |
5-cyclopropyl-1H-pyrazol-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-6-3-5(8-9-6)4-1-2-4;/h3-4H,1-2H2,(H3,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNDZOPEUJWLML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586208 | |
Record name | 5-Cyclopropyl-1H-pyrazol-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1H-pyrazol-5-amine hydrochloride | |
CAS RN |
1031791-16-8 | |
Record name | 5-Cyclopropyl-1H-pyrazol-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.